Researchers have employed Ethyl 2-oxocyclopentanecarboxylate in the stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol. This compound possesses a unique spirocyclic structure with interesting potential applications. The study highlights the utility of Ethyl 2-oxocyclopentanecarboxylate as a versatile starting material for the creation of complex molecules with specific spatial arrangements of atoms [].
Another research area exploring Ethyl 2-oxocyclopentanecarboxylate's potential involves its use in cobalt (II) Schiff base complex catalyzed oxidation of primary and secondary alcohols. This reaction offers a valuable method for converting alcohols into their corresponding carbonyl compounds (aldehydes or ketones) using a cobalt-based catalyst system [].
Ethyl 2-oxocyclopentanecarboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 156.18 g/mol. It appears as a clear, colorless to pale yellow liquid, and is characterized by its pleasant odor. The compound is known for its involvement in various
Ethyl 2-oxocyclopentanecarboxylate can be synthesized through several methods:
Interaction studies involving ethyl 2-oxocyclopentanecarboxylate primarily focus on its reactivity with other chemical species rather than biological interactions. For instance, studies have explored its reactivity with arylamines leading to the formation of complex quinone derivatives . Further research on its interactions could provide insights into potential applications or safety considerations.
Several compounds share structural similarities with ethyl 2-oxocyclopentanecarboxylate. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl cyclopentanone-2-carboxylate | C8H12O3 | Directly related to cyclopentanone structure |
Ethyl 2-cyclopentanone-1-carboxylate | C8H12O3 | Differentiated by position of carboxyl group |
Ethyl 2-oxo-1-cyclopentanecarboxylic acid | C8H12O3 | Contains an additional oxygen functionality |
2-Carbethoxycyclopentanone | C8H12O3 | Similar ester functionality but different carbon skeleton |
Ethyl 2-oxocyclopentanecarboxylate stands out due to its specific oxo group placement and versatility in synthetic applications that are not as pronounced in other similar compounds.
Irritant